![molecular formula C16H18ClN3O3S B2932551 N-(4-chlorobenzyl)-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide CAS No. 1795302-07-6](/img/structure/B2932551.png)
N-(4-chlorobenzyl)-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide
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Description
N-(4-chlorobenzyl)-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential use in cancer therapy. CP-31398 has been shown to have a variety of biochemical and physiological effects that make it a promising candidate for further research.
Scientific Research Applications
Antimicrobial Activity
Thiazolidinone derivatives have been recognized for their antimicrobial properties. The thiazolidinone core in the compound can potentially inhibit bacterial growth by interfering with the synthesis of bacterial cell walls or proteins. This makes it a candidate for developing new antimicrobial agents, especially in the fight against drug-resistant strains .
Anticancer Activity
Compounds with a similar structure have shown promise as antiproliferative agents. The chlorobenzyl group, in particular, might interact with cancer cell receptors or enzymes, leading to the inhibition of cancer cell growth. This compound could be explored for its efficacy against various cancer cell lines, including breast adenocarcinoma .
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c17-12-3-1-11(2-4-12)9-18-15(22)19-7-5-13(6-8-19)20-14(21)10-24-16(20)23/h1-4,13H,5-10H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMOZUSZPITWDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxamide |
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